4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans-
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Overview
Description
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is a brominated derivative of chrysenol, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a hydroxyl group on a tetrahydro-chrysene backbone. The trans- configuration indicates that the substituents are on opposite sides of the molecule, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- typically involves the bromination of 1,2,3,4-tetrahydro-chrysene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron (Fe) or aluminum bromide (AlBr3) can enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques to obtain the desired trans- isomer.
Chemical Reactions Analysis
Types of Reactions
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or amine (NH2-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 4-Chrysenone, 1,2,3,4-tetrahydro-, trans-
Reduction: 4-Chrysenol, 1,2,3,4-tetrahydro-, trans-
Substitution: 4-Chrysenol, 3-hydroxy-1,2,3,4-tetrahydro-, trans- or 4-Chrysenol, 3-amino-1,2,3,4-tetrahydro-, trans-
Scientific Research Applications
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: Another brominated tetrahydro compound with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Compounds with tetrahydro structures and bromine substituents, studied for their anti-cancer properties.
Uniqueness
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is unique due to its specific substitution pattern and trans- configuration, which can influence its reactivity and biological activity. Its combination of a bromine atom and hydroxyl group provides distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
80433-98-3 |
---|---|
Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m0/s1 |
InChI Key |
VZFRPVWDMXOWNC-FUHWJXTLSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]([C@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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